![molecular formula C9H10OS B3060571 2-(Ethylsulfanyl)benzaldehyde CAS No. 53606-33-0](/img/structure/B3060571.png)
2-(Ethylsulfanyl)benzaldehyde
Overview
Description
2-(Ethylsulfanyl)benzaldehyde, also known as 2-(ethylthio)benzaldehyde or 2-ETSA, is a sulfur-containing organic compound with the molecular formula C9H10OS . Its average mass is 166.240 Da .
Molecular Structure Analysis
The molecular structure of 2-(Ethylsulfanyl)benzaldehyde consists of a benzene ring with an aldehyde group and an ethylsulfanyl group attached . The exact positions of these groups on the benzene ring are not specified in the search results.Scientific Research Applications
Medicinal Chemistry and Antimicrobial Agents
- Research Findings :
- Synthesis : Researchers have synthesized novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones . These compounds exhibit antimicrobial activities.
Thiosemicarbazides and 1,2,4-Triazoles
Safety and Hazards
The safety data sheet for benzaldehyde indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It’s also noted to be potentially damaging to fertility or the unborn child . While this information is for benzaldehyde, some of these hazards could potentially apply to 2-(Ethylsulfanyl)benzaldehyde due to its structural similarity.
Mechanism of Action
Target of Action
It is structurally similar to benzaldehyde , which is known to bind chemically to cellular macromolecules, particularly free amino groups .
Mode of Action
Benzaldehyde, a structurally similar compound, is known to bind chemically to cellular macromolecules . This suggests that 2-(Ethylsulfanyl)benzaldehyde might interact with its targets in a similar manner, leading to changes in the cellular environment.
Biochemical Pathways
For instance, it is synthesized via the β-oxidative pathway in peroxisomes . It’s plausible that 2-(Ethylsulfanyl)benzaldehyde might affect similar pathways.
Pharmacokinetics
Benzaldehyde is known to be well-absorbed via the gastrointestinal tract, skin, and lungs . It is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine . These properties might give us some insights into the potential pharmacokinetics of 2-(Ethylsulfanyl)benzaldehyde.
Result of Action
Benzaldehyde is known to cause irritation of the skin, eyes, and mucous membranes of the respiratory passages . It’s plausible that 2-(Ethylsulfanyl)benzaldehyde might have similar effects.
Action Environment
It’s known that the compound is stable under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as temperature and atmospheric conditions.
properties
IUPAC Name |
2-ethylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHHWXZMVMABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517641 | |
Record name | 2-(Ethylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53606-33-0 | |
Record name | 2-(Ethylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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